Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
Overview
Description
Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxazoles and substituted oxazole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Oxazole-4-carboxylic acid ethyl ester
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
Uniqueness
Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHCOHUKXSKKDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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